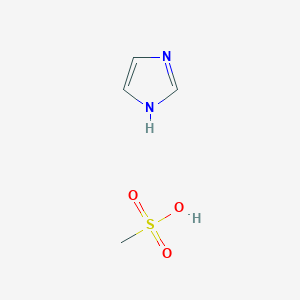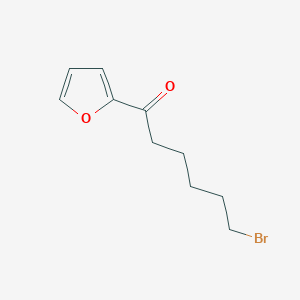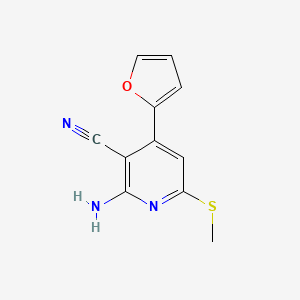
4,4'-Sulfanediylbis(3-methylpyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediylbis(3-methylpyridine) is an organic compound that features a sulfur atom bridging two 3-methylpyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(3-methylpyridine) typically involves the coupling of two 3-methylpyridine molecules through a sulfur linkage. One common method is the reaction of 3-methylpyridine with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
2C6H7N+SCl2→C12H12N2S+2HCl
Industrial Production Methods
Industrial production of 4,4’-Sulfanediylbis(3-methylpyridine) may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfanediylbis(3-methylpyridine) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur linkage, yielding two 3-methylpyridine molecules.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediylbis(3-methylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-Sulfanediylbis(3-methylpyridine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur linkage and pyridine rings can participate in various molecular interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyridine: A precursor to 4,4’-Sulfanediylbis(3-methylpyridine) with similar structural features.
4,4’-Bipyridine: Another compound with two pyridine rings but without the sulfur linkage.
Sulfur-bridged heterocycles: Compounds with similar sulfur linkages but different heterocyclic rings.
Uniqueness
4,4’-Sulfanediylbis(3-methylpyridine) is unique due to the presence of the sulfur bridge, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
78285-58-2 |
|---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
3-methyl-4-(3-methylpyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C12H12N2S/c1-9-7-13-5-3-11(9)15-12-4-6-14-8-10(12)2/h3-8H,1-2H3 |
InChI-Schlüssel |
BCQODAPXLTXVEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)SC2=C(C=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)


![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)





![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)


